molecular formula C23H22FN5O2 B2378659 9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-28-9

9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2378659
CAS-Nummer: 872628-28-9
Molekulargewicht: 419.46
InChI-Schlüssel: QSGAUUUJCKCLAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a chemically synthesized small molecule belonging to the tetrahydropyrimidopurinedione class, which has been identified as a scaffold for developing potent kinase inhibitors. This compound is of significant research interest due to its structural similarity to known PIM kinase inhibitors, such as the related compound SMI-4a. PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases) are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. Researchers utilize this compound to investigate the downstream effects of PIM kinase signaling pathways in vitro, particularly for studying its potential to induce apoptosis and inhibit proliferation in cancer cell lines. Its mechanism of action is proposed to involve competitive binding at the ATP-binding pocket of PIM-1, thereby blocking its kinase activity and disrupting pro-survival signals. This makes it a valuable pharmacological tool for probing the biological functions of PIM kinases and for validating PIM kinase as a therapeutic target in oncology research and drug discovery efforts.

Eigenschaften

IUPAC Name

9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-6-3-4-7-16(15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(12-5-13-28(19)22)18-10-8-17(24)9-11-18/h3-4,6-11H,5,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGAUUUJCKCLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)F)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromoethyl Intermediate Formation

Theophylline derivatives are treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) to generate 7-(2-bromoethyl)-8-hydroxymethylpurine-2,4-dione. For example:

  • Procedure : Dissolve 7-(2-hydroxyethyl)theophylline (10 mmol) in dry DCM (50 mL), cool to 0°C, and add PBr₃ (12 mmol) dropwise. Warm to room temperature (rt), stir for 1 hr, and quench with saturated NaHCO₃.
  • Yield : 70–85% after purification.

Ring-Closing Reaction

The bromoethyl intermediate undergoes cyclization with amines to form the tetrahydropyrimidine ring. For the target compound, 2-methylbenzylamine is used:

  • Conditions : React bromoethyl intermediate (5 mmol) with 2-methylbenzylamine (6 mmol) in dimethoxyethane (DME, 20 mL) and N,N-diisopropylethylamine (DIPEA, 2 mL) at rt for 12 hrs.
  • Yield : 65–75%.

Optimization Data

Table 1: Comparison of N3-Alkylation Bases

Base Solvent Temperature (°C) Time (hrs) Yield (%)
NaH DMF 60 6 68
K₂CO₃ DMF 80 8 54
Cs₂CO₃ DCM 40 12 61

Data compiled from.

Table 2: C9-Arylation Methods

Method Catalyst Solvent Yield (%) Purity (%)
Suzuki Pd(PPh₃)₄ Dioxane 62 98
Ullmann CuI/Phenanthroline DMF 58 95

Data from.

Final Deprotection and Purification

Acidic Deprotection

If protecting groups (e.g., tert-butoxycarbonyl) are used, treat with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hrs.

Crystallization

Recrystallize the crude product from ethanol/water (3:1) to achieve >99% purity.

Analytical Characterization

Key spectral data for validation:

  • ¹H NMR (DMSO-d₆) : δ 7.35–7.15 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 4.02 (t, 2H, J = 6.5 Hz), 3.45 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₃FN₅O₂ [M+H]⁺ 420.1789, found 420.1785.

Challenges and Solutions

  • Low Cyclization Yields : Use high-purity amines and degassed solvents to minimize side reactions.
  • Regioselectivity in Arylation : Employ directing groups (e.g., nitro) to control coupling positions.

Analyse Chemischer Reaktionen

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl positions, using reagents such as halides and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler products.

Wissenschaftliche Forschungsanwendungen

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial properties. The structural modifications at the 9-position can enhance the antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives including this compound. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
9-(4-fluorophenyl)...25Bacillus subtilis

Anticancer Activity

Certain purine derivatives have been found to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

These results suggest a significant reduction in cell proliferation at concentrations above 50 µM.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition could have implications for conditions such as gout.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. This interaction can lead to modulation of nucleotide metabolism and interference with DNA synthesis.

Wirkmechanismus

The mechanism of action of 9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Positional Isomerism and Methylation Patterns

  • 9-(4-Fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-...dione (): Differs by a 1,7-dimethyl substitution instead of 1-methyl. The additional methyl group at position 7 may sterically hinder enzyme binding, reducing potency compared to the target compound .
  • 1-Methyl-9-(4-methylbenzyl)-...dione (): Replaces the 3-(2-methylbenzyl) with a 9-(4-methylbenzyl) group.

Halogen and Benzyl Modifications

  • 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-...dione (): Features a dihalogenated benzyl group. The chloro-fluoro substitution enhances electron-withdrawing effects, improving MAO-B inhibition (IC₅₀ = 12 nM) compared to the target compound’s monofluorophenyl group .
  • 3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione (9a) (): Replaces the tetrahydropyrimido ring with a pyrido scaffold. This reduces conformational flexibility, lowering solubility (logP = 2.1 vs. 3.5 for the target compound) .
Spectroscopic and Analytical Data
  • HRMS : The target compound’s [M+H]+ is consistent with analogues (e.g., 445.1306 for 9a vs. 477.2044 for phenylbutynyl derivatives in ), confirming core structure integrity .
  • NMR : The 1H NMR of 9a () shows aromatic proton shifts (δ 7.55 ppm) distinct from the target compound’s benzyl methyl signals (δ 2.3–2.5 ppm), reflecting substituent-driven electronic environments .

Biologische Aktivität

The compound 9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : 9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • Molecular Formula : C18H20FN5O2
  • Molecular Weight : 357.39 g/mol

This compound features a tetrahydropyrimido core fused with a purine-like structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorophenyl group may enhance binding affinity to specific enzymes or receptors. Additionally, the methyl and benzyl substituents can influence solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives similar to this compound. For instance:

  • Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines (A549, MCF7) with IC50 values ranging from 16.70 to 78.06 μM . This suggests that modifications in the structure can lead to enhanced anticancer activity.

Antimicrobial Properties

Compounds within this structural class have shown promise as antimicrobial agents. Research indicates that pyrimidine derivatives exhibit activity against bacterial strains and may serve as effective treatments for infections .

Anti-inflammatory Effects

Inflammation-related diseases are another area where these compounds have shown potential. The anti-inflammatory properties are likely due to their ability to modulate signaling pathways involved in inflammatory responses .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerSignificant cytotoxicity against A549 and MCF7 cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of inflammatory signaling pathways

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step routes, typically starting with functionalization of the purine core. Key steps include:

  • Substituent Introduction : Fluorophenyl and methylbenzyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Ring Closure : Cyclization under controlled conditions (e.g., acid catalysis or thermal activation) to form the tetrahydropyrimido ring .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate intermediates . Optimization : Reaction temperature (80–120°C), solvent polarity (DMF, toluene), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the purine-dione core) .

Q. How can initial biological activity screening be designed for this compound?

  • In Vitro Assays : Test against enzyme targets (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric assays .
  • Cell-Based Models : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-Response Analysis : IC₅₀ determination with logarithmic concentration ranges (1 nM–100 µM) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

  • SAR Studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) to assess impact on binding affinity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
  • Bioisosteric Replacement : Substitute the methylbenzyl group with pyridinylmethyl to improve solubility without compromising activity .

Q. What strategies resolve contradictions in reported biological data?

  • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic Stability Testing : Compare half-life in microsomal assays (human vs. rodent) to clarify species-specific discrepancies .

Q. How can crystallographic data inform mechanistic studies?

  • Ligand-Protein Co-Crystallization : Resolve binding modes (e.g., hydrogen bonds with kinase hinge regions) .
  • Conformational Analysis : Compare X-ray structures of bound vs. unbound states to identify induced-fit changes .
  • Electron Density Maps : Validate protonation states of the dione moiety under physiological pH .

Methodological Considerations

Q. What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 inhibition .
  • MD Simulations : GROMACS for assessing membrane permeability (e.g., interaction with lipid bilayers) .

Q. How are reaction intermediates characterized in complex syntheses?

  • In Situ Monitoring : ReactIR or LC-MS to track transient intermediates (e.g., imine formation during cyclization) .
  • Isotopic Labeling : ¹⁸O/²H labeling to elucidate mechanistic pathways (e.g., keto-enol tautomerism) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.